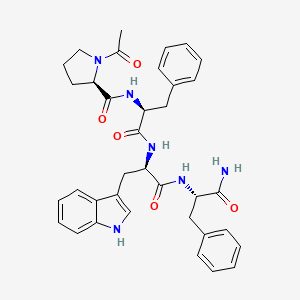

Ac-D-pro-L-Phe-D-trp-L-Phe-NH2

説明

Ac-D-プロ-L-フェニルアラニン-D-トリプトファン-L-フェニルアラニン-NH2は、D-プロリン、L-フェニルアラニン、D-トリプトファン、およびL-フェニルアラニンというアミノ酸からなる合成ヘキサペプチドです。この化合物は、さまざまな科学分野における潜在的な生物学的活性と応用に注目されています。

特性

分子式 |

C36H40N6O5 |

|---|---|

分子量 |

636.7 g/mol |

IUPAC名 |

(2R)-1-acetyl-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H40N6O5/c1-23(43)42-18-10-17-32(42)36(47)41-30(20-25-13-6-3-7-14-25)34(45)40-31(21-26-22-38-28-16-9-8-15-27(26)28)35(46)39-29(33(37)44)19-24-11-4-2-5-12-24/h2-9,11-16,22,29-32,38H,10,17-21H2,1H3,(H2,37,44)(H,39,46)(H,40,45)(H,41,47)/t29-,30-,31+,32+/m0/s1 |

InChIキー |

WEBVKDVBAOYUMD-GASGPIRDSA-N |

異性体SMILES |

CC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N |

正規SMILES |

CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |

製品の起源 |

United States |

準備方法

合成経路および反応条件

Ac-D-プロ-L-フェニルアラニン-D-トリプトファン-L-フェニルアラニン-NH2の合成は、通常、固相ペプチド合成(SPPS)を使用します。この方法では、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することができます。このプロセスには、次の手順が含まれます。

樹脂への負荷: N末端が保護された最初のアミノ酸を樹脂に結合させます。

脱保護: N末端の保護基を除去して、次のアミノ酸を付加できるようにします。

カップリング: N末端が保護された次のアミノ酸を活性化し、成長中のペプチド鎖に結合させます。

繰り返し: ステップ2と3を、目的のペプチド配列が得られるまで繰り返します。

切断と脱保護: 完成したペプチドを樹脂から切断し、残っている保護基を除去します。

工業的製造方法

Ac-D-プロ-L-フェニルアラニン-D-トリプトファン-L-フェニルアラニン-NH2の工業的製造は、ラボでの合成と同じ原理に従いますが、より大規模に行われます。自動ペプチド合成機と高スループット精製技術を使用して、一貫性と効率性を確保しています。

化学反応の分析

科学研究への応用

Ac-D-プロ-L-フェニルアラニン-D-トリプトファン-L-フェニルアラニン-NH2は、いくつかの科学研究への応用があります。

化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。

生物学: 抗菌作用や抗癌作用など、その潜在的な生物学的活性を調査しています。

医学: 創薬など、その潜在的な治療的応用について探求されています。

産業: 新素材の開発やバイオテクノロジーの応用に利用されています。

科学的研究の応用

Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the development of new materials and biotechnological applications.

作用機序

類似の化合物との比較

類似の化合物

シクロ[フェニルアラニン-D-プロ-フェニルアラニン-トリプトファン]: オピオイド活性のプロファイルが似ている環状テトラペプチド.

シクロ[L-フェニルアラニン-L-プロリン]: 抗真菌作用を持つ別の環状ジペプチド.

独自性

Ac-D-プロ-L-フェニルアラニン-D-トリプトファン-L-フェニルアラニン-NH2は、その特定の配列と配置により、独自の生物学的活性と潜在的な応用を持ち、ユニークです。D-アミノ酸とL-アミノ酸の組み合わせにより、安定性と酵素分解に対する耐性が付与され、研究および治療目的で貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Cyclo[Phe-D-Pro-Phe-Trp]: A macrocyclic tetrapeptide with similar opioid activity profiles.

Cyclo[L-Phe-L-Pro]: Another cyclic dipeptide with antifungal properties.

Uniqueness

Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 is unique due to its specific sequence and configuration, which confer distinct biological activities and potential applications. Its combination of D- and L-amino acids provides stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。